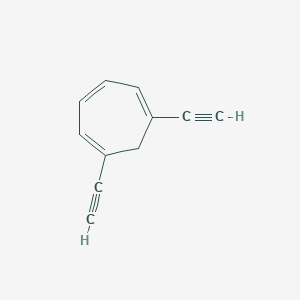
1,6-Diethynylcyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diethynylcyclohepta-1,3,5-triene (DECH) is a compound that belongs to the family of polycyclic aromatic hydrocarbons. DECH is a conjugated molecule that has a unique electronic structure and physical properties, which make it an interesting compound for scientific research.
Mécanisme D'action
The mechanism of action of 1,6-Diethynylcyclohepta-1,3,5-triene is not fully understood. However, it is believed that its unique electronic structure and conjugation lead to its interesting properties. 1,6-Diethynylcyclohepta-1,3,5-triene is a highly conjugated molecule that exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum due to its extended pi-electron system.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,6-Diethynylcyclohepta-1,3,5-triene. However, it has been shown to exhibit cytotoxicity towards cancer cells in vitro. Further studies are needed to determine the potential biomedical applications of 1,6-Diethynylcyclohepta-1,3,5-triene.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1,6-Diethynylcyclohepta-1,3,5-triene is its unique electronic and optical properties, which make it an interesting compound for scientific research. However, 1,6-Diethynylcyclohepta-1,3,5-triene is a highly reactive compound that requires careful handling and storage. Its limited solubility in common solvents can also pose a challenge for lab experiments.
Orientations Futures
There are several future directions for the study of 1,6-Diethynylcyclohepta-1,3,5-triene. One direction is the exploration of its potential biomedical applications, such as its cytotoxicity towards cancer cells. Another direction is the synthesis of new polycyclic aromatic hydrocarbons using 1,6-Diethynylcyclohepta-1,3,5-triene as a building block. The use of 1,6-Diethynylcyclohepta-1,3,5-triene in electronic and optoelectronic devices is also an area of interest for future research.
Conclusion:
In conclusion, 1,6-Diethynylcyclohepta-1,3,5-triene is a unique compound with interesting electronic and optical properties that make it an interesting compound for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of 1,6-Diethynylcyclohepta-1,3,5-triene in various fields of research.
Méthodes De Synthèse
The synthesis of 1,6-Diethynylcyclohepta-1,3,5-triene can be achieved through a variety of methods. One of the most common methods involves the reaction of 1,3-cycloheptadiene with acetylene in the presence of a catalyst. This reaction leads to the formation of 1,6-Diethynylcyclohepta-1,3,5-triene, which can be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1,6-Diethynylcyclohepta-1,3,5-triene has been widely studied for its unique electronic and optical properties. It has been used as a model compound to study the electronic structure and excited-state dynamics of other conjugated hydrocarbons. 1,6-Diethynylcyclohepta-1,3,5-triene has also been used as a building block for the synthesis of other polycyclic aromatic hydrocarbons with interesting properties.
Propriétés
Numéro CAS |
173168-31-5 |
|---|---|
Nom du produit |
1,6-Diethynylcyclohepta-1,3,5-triene |
Formule moléculaire |
C11H8 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1,6-diethynylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H8/c1-3-10-7-5-6-8-11(4-2)9-10/h1-2,5-8H,9H2 |
Clé InChI |
LHFSXEQXXBUDNZ-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=CC=C(C1)C#C |
SMILES canonique |
C#CC1=CC=CC=C(C1)C#C |
Synonymes |
1,3,5-Cycloheptatriene, 1,6-diethynyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



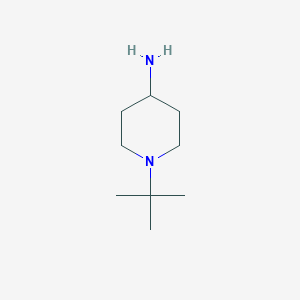
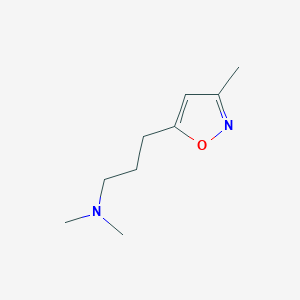
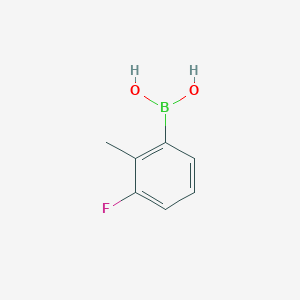
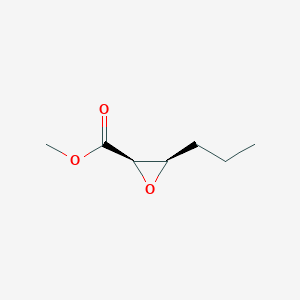
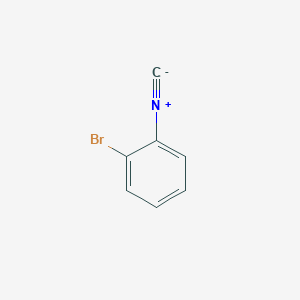
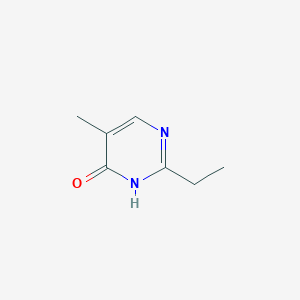
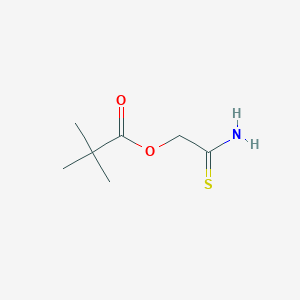
![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)
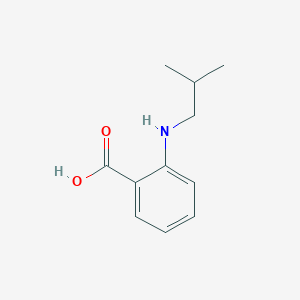
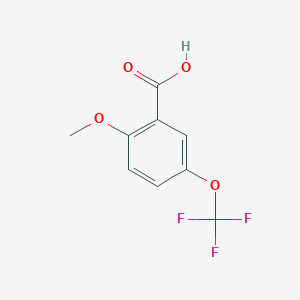
![2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me](/img/structure/B60895.png)
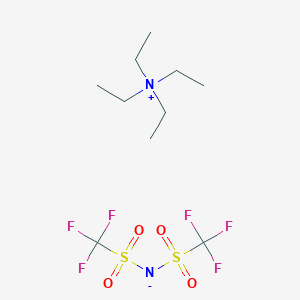
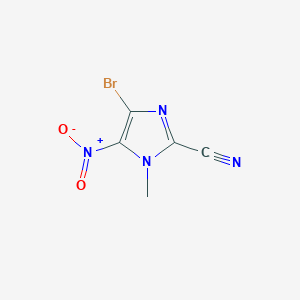
![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)